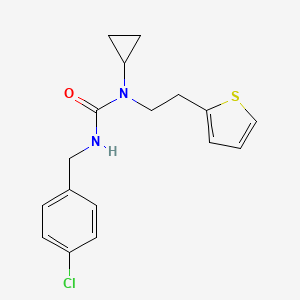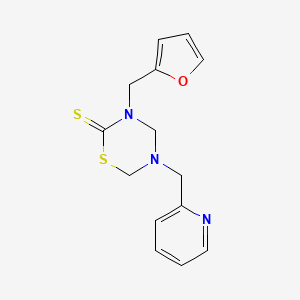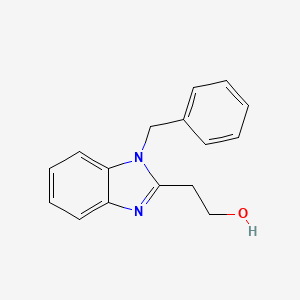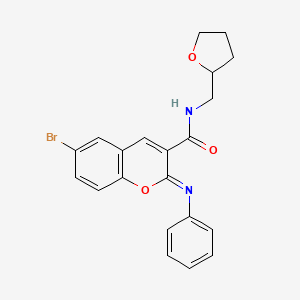
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that has been synthesized using different methods.
科学的研究の応用
Antibacterial Activity
Pyrazolines, including our compound of interest, have demonstrated antibacterial potential. Researchers have reported their effectiveness against various bacterial strains . Further studies could explore the specific mechanisms and potential applications in combating bacterial infections.
Antifungal Properties
Pyrazolines have also shown antifungal activity. While more research is needed, investigating the efficacy of our compound against fungal pathogens could be valuable for developing antifungal agents .
Anti-Inflammatory Potential
Some pyrazolines exhibit anti-inflammatory properties. Understanding how our compound modulates inflammatory pathways could contribute to the development of anti-inflammatory drugs .
Antioxidant Effects
Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have been investigated for their antioxidant activity. Assessing its ability to scavenge free radicals and protect cells from oxidative damage could be worthwhile .
Neurotoxicity and Acetylcholinesterase Inhibition
Our compound’s impact on acetylcholinesterase (AchE) activity in the nervous system is an interesting avenue. AchE inhibition affects nerve transmission and behavior. Investigating its effects on AchE and correlating them with behavioral changes could provide valuable insights .
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrrolo[2,3-d]pyrimidine, have been reported to have a broad range of biological activities . They interact with various targets, including enzymes like α-amylase , and have shown potential in treating conditions like diabetes .
Mode of Action
Related compounds have been found to inhibit enzymes such as α-amylase . This inhibition can slow down the breakdown of complex carbohydrates into glucose, leading to a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
Related compounds have been found to impact the α-amylase pathway , which plays a crucial role in carbohydrate metabolism. By inhibiting α-amylase, these compounds can potentially regulate blood glucose levels, which is beneficial in managing diabetes .
Pharmacokinetics
Similar compounds have been found to be potent and orally bioavailable inhibitors .
Result of Action
Related compounds have demonstrated excellent antidiabetic action in in vitro studies . They have shown significant inhibition of α-amylase, leading to a more regulated and progressive release of glucose into the circulation .
特性
IUPAC Name |
2-phenoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(11-22-13-5-2-1-3-6-13)19-12-9-16-15(17-10-12)20-8-4-7-18-20/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVYXSOXMHUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)




![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2777942.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2777943.png)

![5-(2-oxo-2-(p-tolyl)ethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2777945.png)

